Methyl 3-hydroxypentanoate
Overview
Description
Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .
Synthesis Analysis
Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .Scientific Research Applications
Chemical Synthesis and Catalysis : Methyl 3-hydroxypentanoate is used in chemical synthesis, notably in cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol to produce methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).
Organic Chemistry and Enantioselective Synthesis : It serves as a precursor in the synthesis of optically active compounds, illustrating its use in creating chiral molecules for pharmaceutical and chemical research (Chu et al., 1992).
Biocatalysis and Enzymatic Resolution : The compound is used in the study of biocatalysis, particularly in the resolution of chiral compounds using enzymes like Candida antarctica lipase B (García-Urdiales et al., 2009).
Synthesis of Organoleptic Compounds : Methyl 3-hydroxypentanoate and its derivatives have applications in the synthesis of compounds with specific organoleptic properties, useful in perfumery and flavor industries (Snowden et al., 2005).
Biochemical and Pharmaceutical Research : It is involved in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions, important for pharmaceutical research and drug development (Basu Baul et al., 2009).
Biorefinery and Green Chemistry : Methyl 3-hydroxypentanoate is a key intermediate in biorefinery processes, showing the potential in the valorization of biomass-derived compounds (Geboers et al., 2014).
Tissue Engineering and Biomedical Applications : Derivatives of Methyl 3-hydroxypentanoate, particularly polyhydroxyalkanoates, are explored for use in tissue engineering, showcasing its relevance in biomedical material science (Chen & Wu, 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337118 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypentanoate | |
CAS RN |
56009-31-5 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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